2,4,6-TriisopropylphenylZinc bromide
Description
2,4,6-TriisopropylphenylZinc bromide is an organozinc reagent characterized by a bulky 2,4,6-triisopropylphenyl (TRIP) substituent attached to a zinc center. This compound is derived from its aryl bromide precursor, 2,4,6-Triisopropylphenyl bromide (CAS 21524-34-5), through transmetallation or direct zinc insertion . The steric bulk of the triisopropylphenyl group confers unique reactivity and selectivity, making it valuable in asymmetric catalysis and cross-coupling reactions. For example, TRIP-based catalysts are employed in stereoselective allylation reactions, as demonstrated in studies where zinc, ammonium chloride, and TRIP-derived ligands facilitate the synthesis of tertiary alkyl halides .
Properties
Molecular Formula |
C15H23BrZn |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
bromozinc(1+);1,3,5-tri(propan-2-yl)benzene-6-ide |
InChI |
InChI=1S/C15H23.BrH.Zn/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1 |
InChI Key |
OSQVHIALUPXBAX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triisopropylphenylzinc bromide can be synthesized through the reaction of 2,4,6-triisopropylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolving 2,4,6-triisopropylphenyl bromide in THF.
- Adding zinc powder or zinc dust to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or copper, facilitating cross-coupling reactions.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Solvents: THF, diethyl ether, or other aprotic solvents.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Coupled products: Resulting from cross-coupling reactions with various electrophiles.
Scientific Research Applications
2,4,6-Triisopropylphenylzinc bromide is used in a wide range of scientific research applications:
Organic synthesis: Key reagent in the formation of complex organic molecules.
Medicinal chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Involved in the preparation of advanced materials and polymers.
Catalysis: Acts as a precursor in the development of new catalytic systems.
Mechanism of Action
The compound exerts its effects primarily through nucleophilic attack on electrophilic centers. The zinc atom facilitates the transfer of the phenyl group to the target molecule, often through a transition state involving coordination with the electrophile. This mechanism is crucial in cross-coupling reactions, where the zinc compound transfers the phenyl group to a metal catalyst, which then couples it with another organic moiety.
Comparison with Similar Compounds
Comparison with Similar Organozinc and Organometallic Compounds
Steric and Electronic Effects
The 2,4,6-triisopropylphenyl group imposes significant steric hindrance compared to less bulky aryl substituents (e.g., phenyl, tolyl). This steric bulk reduces undesired side reactions (e.g., β-hydride elimination) and enhances stereoselectivity in catalytic cycles. For instance, TRIP-zinc reagents exhibit higher enantiomeric excess (ee) in allylation reactions compared to phenylzinc bromide derivatives, where minimal steric hindrance leads to lower selectivity .
| Compound | Steric Bulk | Reactivity in Allylation | Typical ee (%) |
|---|---|---|---|
| 2,4,6-TriisopropylphenylZinc bromide | High | Moderate, highly selective | 85–95 |
| PhenylZinc bromide | Low | High, less selective | 40–60 |
| 2,6-DimethylphenylZinc bromide | Moderate | Moderate selectivity | 70–80 |
Solubility and Stability
The triisopropylphenyl group enhances solubility in nonpolar solvents (e.g., toluene, hexane) compared to polar organometallics like tetraphenylphosphonium bromide (CAS 2751-90-8), which is ionic and water-soluble . However, this bulk also reduces thermal stability relative to smaller organozinc reagents.
Comparison with Boronic Acid Derivatives
A structurally related compound, [4-(trans-4-propylcyclohexyl)phenyl]boronic acid (CAS 146862-02-4), shares steric bulk but differs in reactivity. Boronic acids are typically used in Suzuki-Miyaura couplings, whereas TRIP-zinc reagents are employed in nucleophilic additions or alkylations. The zinc center in this compound allows for direct transmetallation with electrophiles, bypassing the need for palladium catalysts required in boronic acid chemistry .
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